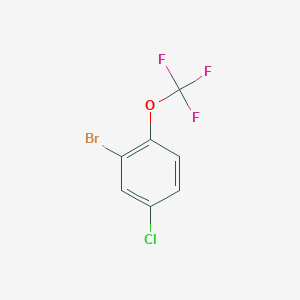

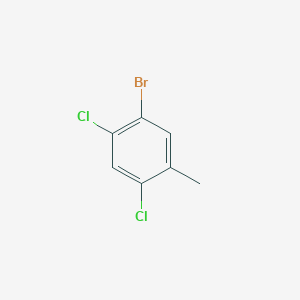

5-Bromo-2,4-dichlorotoluene

説明

5-Bromo-2,4-dichlorotoluene (5-Br-2,4-DCT) is an organic compound that is widely used in scientific research and laboratory experiments. It is a halogenated aromatic hydrocarbon that has a wide range of applications in various fields, including chemistry, biology, and pharmacology. 5-Br-2,4-DCT is a versatile compound that can be used for both synthetic and analytical purposes. Its unique physical and chemical properties make it an ideal choice for a variety of laboratory applications.

科学的研究の応用

Synthetic Pathways and Catalytic Reactions

5-Bromo-2,4-dichlorotoluene serves as a precursor in various synthetic pathways, contributing to the synthesis of complex organic compounds. For instance, the substance has been utilized in studies exploring the regioselective displacement reaction with ammonia, yielding bromo-chloro-substituted pyrimidines. Such reactions underscore the compound's role in facilitating the synthesis of potentially biologically active molecules. Moreover, palladium-catalyzed amination processes demonstrate its utility in selective functionalization, enabling the construction of compounds with specific chemical properties. These synthetic applications highlight the compound's versatility and importance in organic chemistry research, particularly in the development of novel materials and pharmaceuticals (Doulah et al., 2014).

Photoreaction Mechanisms

The study of photoreaction mechanisms involving halogenated compounds has revealed insights into the behavior of this compound under light exposure. Research in this area focuses on understanding the photodegradation processes and the formation of photoproducts, which is crucial for assessing the environmental impact of such compounds. Investigations into low-temperature matrix-isolation infrared spectroscopy have provided valuable data on the photoreactivity of halogenated aromatics, contributing to a deeper understanding of their stability and transformation in various conditions (Akai et al., 2002).

Spectroscopic Analysis and Structural Studies

Spectroscopic methods, including FT-IR and FT-Raman spectroscopy, have been employed to elucidate the molecular structure and vibrational characteristics of this compound. These studies provide critical insights into the electronic and geometric configurations of the molecule, facilitating the prediction of its reactivity and interactions. Natural bond orbital (NBO) analysis and NMR studies further augment our understanding of the compound's electronic structure and its implications for chemical behavior and reactivity (Karunakaran & Balachandran, 2012).

Safety and Hazards

特性

IUPAC Name |

1-bromo-2,4-dichloro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNSANITIQULLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80607495 | |

| Record name | 1-Bromo-2,4-dichloro-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80607495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85072-41-9 | |

| Record name | 1-Bromo-2,4-dichloro-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80607495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B1287673.png)

![5-Bromo-2-chlorobenzo[d]thiazole](/img/structure/B1287683.png)